
Diethyl terephthalate
Overview
Description
Diethyl terephthalate is an organic compound with the chemical formula C12H14O4. It is a diester formed from terephthalic acid and ethanol. This compound is primarily used as an intermediate in the production of polyethylene terephthalate, a widely used plastic. This compound is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl terephthalate is synthesized through the esterification of terephthalic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
C6H4(CO2H)2+2C2H5OH→C6H4(CO2C2H5)2+2H2O
This reaction is carried out under reflux conditions to remove the water formed during the reaction, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods: In industrial settings, this compound is produced by the direct esterification of terephthalic acid with ethanol. The process involves heating the reactants in the presence of an acid catalyst and continuously removing the water formed to shift the equilibrium towards the ester product. The crude product is then purified by distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Esterification and Transesterification
DET is synthesized via acid-catalyzed esterification of terephthalic acid (TPA) with ethanol. This reaction follows the Fisher esterification mechanism:
Key conditions and results from studies include:
Reactants | Catalyst | Temperature | Time | Yield | Source |
---|---|---|---|---|---|
TPA + ethanol | HSO | 80°C | 4 days | 41.8% | |
TPA + ethanol | Silicotungstic acid | 60°C | 2 h | 99% conversion |
Transesterification with higher alcohols (e.g., methanol) produces dimethyl terephthalate (DMT), a precursor for polyethylene terephthalate (PET) .
Diels-Alder Cycloaddition and Dehydrogenation
DET is synthesized via a cascade process from biomass-derived muconic acid:
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Esterification : Muconic acid reacts with ethanol to form diethyl muconate.
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Diels-Alder Reaction : The dienophile ethylene adds to diethyl muconate, forming a cyclohexene derivative.
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Dehydrogenation : Catalytic dehydrogenation yields DET.
Step | Catalyst | Conditions | Yield | Source |
---|---|---|---|---|
Diels-Alder | Sn-Beta | 190°C, 6 h | 46% | |
Dehydrogenation | Pd/C | Neutral/base, 200°C | 80.6% |
This pathway offers a sustainable route to biobased DET .
Hydrolysis and Biodegradation
DET undergoes enzymatic hydrolysis to terephthalic acid (TPA) and ethanol, a critical step in PET recycling:
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Delftia sp. WL-3 fully mineralizes DET via hydrolysis followed by TPA degradation .
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Reaction rates depend on pH and temperature, with optimal activity at pH 7–8 and 30–40°C .
Oxidation and Stability
DET is stable under ambient conditions but reacts with strong oxidizers (e.g., HNO) or bases:
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Stability data:
Polymerization
DET serves as a monomer in polyester synthesis (e.g., polybutylene terephthalate):
Key catalysts include titanium alkoxides, with reactions conducted at 250–300°C .
Industrial and Environmental Relevance
Scientific Research Applications
Diethyl terephthalate has numerous applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of various polymers, particularly polyethylene terephthalate, which is widely used in the production of plastic bottles and fibers.
Biology: this compound is studied for its biodegradation properties, particularly its breakdown by microbial enzymes, which is important for environmental sustainability.
Medicine: Research is ongoing into the potential use of this compound derivatives in drug delivery systems due to their biocompatibility and degradability.
Industry: It is used in the production of coatings, adhesives, and plasticizers, contributing to the manufacture of a wide range of consumer products.
Mechanism of Action
The primary mechanism of action of diethyl terephthalate involves its role as a monomer in polymerization reactions. During the production of polyethylene terephthalate, this compound reacts with ethylene glycol to form long polymer chains through ester linkages. The ester bonds formed in this process are responsible for the material’s strength, durability, and resistance to chemicals.
Comparison with Similar Compounds
Dimethyl terephthalate: Another diester of terephthalic acid, formed with methanol instead of ethanol. It is also used in the production of polyethylene terephthalate.
Bis(2-ethylhexyl) terephthalate: A plasticizer used to impart flexibility to polyvinyl chloride and other polymers.
Polyethylene terephthalate: The polymer formed from diethyl terephthalate and ethylene glycol, widely used in packaging and textiles.
Uniqueness: this compound is unique due to its specific use in the production of polyethylene terephthalate, which has superior mechanical properties and chemical resistance compared to other polyesters. Its biodegradability also makes it an attractive option for sustainable materials research.
Biological Activity
Diethyl terephthalate (DET) is an ester derived from terephthalic acid and ethanol, primarily used in the production of polyester fibers and resins. Recent research has illuminated its biological activity, particularly in the context of environmental impacts and potential health effects. This article synthesizes findings from various studies to provide a comprehensive overview of DET's biological activity.
Overview of this compound
- Chemical Formula : CHO
- CAS Number : 111-71-7
- Applications : Used in the manufacture of polyester fibers, plastics, and as a plasticizer.
1. Toxicological Effects
Research indicates that DET exhibits low toxicity. Acute toxicity studies have shown that it is rapidly eliminated from the body, primarily through urine, with minimal accumulation in tissues. In animal studies, oral administration of DET resulted in hypercalciuria and urinary acidosis, suggesting potential adverse effects on renal function .
3. Biodegradation and Environmental Impact
DET is biodegradable and has been utilized as a substrate for enriching microorganisms capable of degrading polyethylene terephthalate (PET). Research has identified specific bacterial strains capable of metabolizing DET effectively, highlighting its potential role in bioremediation . The metabolic pathways involved in this biodegradation process are crucial for understanding how DET interacts with environmental microorganisms.
Case Study 1: Toxicity Assessment in Rats
A study investigated the effects of dietary exposure to DET in rats. Results indicated that high concentrations led to the formation of urinary calculi composed primarily of calcium terephthalate. The incidence was notably higher in younger rats compared to adults, suggesting age-related susceptibility to the compound's effects .
Case Study 2: Microbial Degradation
In a laboratory setting, Delftia sp. WL-3 was identified as a microorganism capable of completely mineralizing DET through biochemical processes. This study provided insights into the metabolic mechanisms involved and demonstrated the potential for using DET as a model compound for PET degradation research .
Data Tables
Parameter | Value |
---|---|
Molecular Weight | 210.19 g/mol |
Solubility | Soluble in organic solvents |
Acute Oral Toxicity (Rat) | LD50 > 2000 mg/kg |
Biodegradation Rate | Complete mineralization by WL-3 |
Key Findings from Recent Studies
- Adipogenic Effects : Compounds structurally related to DET can enhance lipid accumulation in adipocytes, suggesting potential metabolic implications .
- Environmental Persistence : Although DET is biodegradable, its presence in the environment can lead to accumulation and potential toxicity in aquatic organisms.
- Health Risks : Long-term exposure to phthalates has been associated with reproductive and developmental toxicity; thus, further research on DET's long-term health effects is warranted.
Properties
IUPAC Name |
diethyl benzene-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIHPYYWNBVMID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060909 | |
Record name | Diethyl terephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636-09-9 | |
Record name | Diethyl terephthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl terephthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIETHYL TEREPHTHALATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Benzenedicarboxylic acid, 1,4-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl terephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl terephthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.227 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL TEREPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N97X85L3CD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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